molecular formula C12H22N2O4 B8148339 Tert-butyl 4-acetyl-3-(hydroxymethyl)piperazine-1-carboxylate

Tert-butyl 4-acetyl-3-(hydroxymethyl)piperazine-1-carboxylate

Cat. No.: B8148339
M. Wt: 258.31 g/mol
InChI Key: KRTNBKLHIDSDEQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-acetyl-3-(hydroxymethyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-acetyl-3-(hydroxymethyl)piperazine-1-carboxylate typically involves the protection of the piperazine nitrogen atoms followed by functional group transformations. One common method includes the use of tert-butyl chloroformate to protect the piperazine nitrogen, followed by acetylation and hydroxymethylation reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in controlling the reaction parameters such as temperature, pressure, and reaction time, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-acetyl-3-(hydroxymethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: Tert-butyl 4-carboxyl-3-(hydroxymethyl)piperazine-1-carboxylate.

    Reduction: Tert-butyl 4-ethyl-3-(hydroxymethyl)piperazine-1-carboxylate.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 4-acetyl-3-(hydroxymethyl)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a building block in the design of biologically active compounds.

    Medicine: Investigated for its role in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-acetyl-3-(hydroxymethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the tert-butyl group can influence the binding affinity and selectivity of the compound, making it a valuable tool in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-acetyl-3-(hydroxymethyl)piperazine-1-carboxylate is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. The presence of both acetyl and hydroxymethyl groups allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl 4-acetyl-3-(hydroxymethyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-9(16)14-6-5-13(7-10(14)8-15)11(17)18-12(2,3)4/h10,15H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTNBKLHIDSDEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1CO)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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